molecular formula C14H14ClNO B14547459 (4-Chlorophenyl)(1,3,5-trimethyl-1H-pyrrol-2-yl)methanone CAS No. 62128-28-3

(4-Chlorophenyl)(1,3,5-trimethyl-1H-pyrrol-2-yl)methanone

Cat. No.: B14547459
CAS No.: 62128-28-3
M. Wt: 247.72 g/mol
InChI Key: FAVMHHURTMOBPA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (4-Chlorophenyl)(1,3,5-trimethyl-1H-pyrrol-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 1,3,5-trimethylpyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

(4-Chlorophenyl)(1,3,5-trimethyl-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the 4-chlorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Chlorophenyl)(1,3,5-trimethyl-1H-pyrrol-2-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored for its use in drug discovery and development. It serves as a lead compound for the design of new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(1,3,5-trimethyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

(4-Chlorophenyl)(1,3,5-trimethyl-1H-pyrrol-2-yl)methanone can be compared with other similar compounds, such as:

    (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone: This compound features a similar 4-chlorophenyl group but has a different heterocyclic moiety. It is used in different applications, such as in the synthesis of ketones.

    1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound shares the 4-chlorophenyl and pyrrole moieties but differs in the substitution pattern. It is studied for its biological activities and synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-chlorophenyl)-(1,3,5-trimethylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-8-10(2)16(3)13(9)14(17)11-4-6-12(15)7-5-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVMHHURTMOBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505652
Record name (4-Chlorophenyl)(1,3,5-trimethyl-1H-pyrrol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62128-28-3
Record name (4-Chlorophenyl)(1,3,5-trimethyl-1H-pyrrol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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